9(2H)-Acridinone, 1,3,4,10-tetrahydro- is a compound belonging to the acridine family, specifically characterized as a 1,2,3,4-tetrahydroacridine derivative. This compound is notable for its potential therapeutic applications, particularly in the treatment of neurological disorders and malaria. The structural formula is represented as , indicating the presence of a nitrogen atom within its molecular framework. The compound exhibits a unique molecular structure due to the substitution of an amino group at position 9 of the acridine core, which plays a crucial role in its biological activities.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is classified under the broader category of heterocyclic compounds, specifically within the acridine derivatives. Its systematic name according to IUPAC nomenclature is 2,3,4,10-tetrahydro-1H-acridin-9-one .
The synthesis of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- can be approached through several synthetic routes. One notable method involves the use of nickel-catalyzed cycloaddition reactions with isatoic anhydride and reactive alkyne derivatives. This process typically includes:
These methods emphasize the importance of optimizing reaction conditions to enhance yield and purity.
9(2H)-Acridinone, 1,3,4,10-tetrahydro- can participate in various chemical reactions:
These reactions highlight its versatility as an organic compound in synthetic chemistry.
The mechanism of action for compounds like 9(2H)-Acridinone, 1,3,4,10-tetrahydro- primarily involves inhibition of key enzymes such as acetylcholinesterase (AChE). By inhibiting AChE:
Additionally, related compounds have shown activity against microbial infections and cancer pathways.
The physical properties of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- include:
These properties suggest that the compound may exhibit stability under various conditions while also being reactive enough for further chemical modifications .
The applications of 9(2H)-Acridinone, 1,3,4,10-tetrahydro- span multiple fields:
Research continues to explore its full potential across these domains, indicating a promising future for this compound in therapeutic contexts.
The acridinone scaffold emerged as a pharmacologically significant structure following the discovery of DNA intercalation properties in acridine derivatives during the mid-20th century. Early investigations into compounds like actinomycin D (1950s) and doxorubicin (1970s) revealed that planar polyaromatic systems could insert between DNA base pairs, disrupting genetic machinery in diseased cells [5]. This foundational work paved the way for synthetic derivatives, including 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (systematic IUPAC name: 2,3,4,10-tetrahydro-1H-acridin-9-one), which incorporates a partially saturated central ring that enhances conformational flexibility compared to fully aromatic acridines [2] .
Structurally, this compound (CAS 56717-04-5; ChemSpider ID 23509628) features a tricyclic framework with molecular formula C₁₃H₁₃NO and molecular weight 199.25 g/mol. The core consists of a partially hydrogenated acridinone system where the carbonyl group at position 9 and the secondary amine at position 10 serve as key pharmacophoric elements [2] [7]. The saturation pattern distinguishes it from fully aromatic analogues, reducing planarity while retaining electronic features essential for bioactivity. Its canonical SMILES representation (C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2) accurately captures the bicyclic ring fusion and ketone positioning [2].
Property | Value |
---|---|
Systematic Name | 2,3,4,10-tetrahydro-1H-acridin-9-one |
Molecular Formula | C₁₃H₁₃NO |
Molecular Weight | 199.25 g/mol |
CAS Registry Number | 56717-04-5 |
ChemSpider ID | 23509628 |
PubChem CID | 95996 |
Canonical SMILES | C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 |
Naturally occurring derivatives of this scaffold have been isolated from microbial sources, including Pseudomonas aeruginosa and Staphylococcus aureus cultures, indicating potential biological roles in microbial defense systems . Synthetic routes to access this core structure typically involve multi-step sequences such as:
The 1,3,4,10-tetrahydro-9(2H)-acridinone scaffold represents a privileged structure in drug discovery due to its dual capacity for target engagement and structural diversification. Its partial saturation confers improved solubility over fully aromatic acridines while maintaining sufficient hydrophobicity for membrane penetration, achieving an optimal log P value ≈ 2.8 [2] [5]. This balance enables the scaffold to interact with diverse biological targets through:
Biological Target | Therapeutic Area | Mechanistic Role |
---|---|---|
Acetylcholinesterase (AChE) | Neurodegenerative disorders | Competitive inhibition → ↑ synaptic acetylcholine |
Topoisomerase II | Oncology | DNA intercalation → replication inhibition |
P-glycoprotein | Multidrug resistance reversal | ATPase activity modulation → chemosensitization |
Plasmodium proteases | Antimalarial | Hemozoin formation disruption |
The most extensively documented pharmacological activity is acetylcholinesterase (AChE) inhibition for neurodegenerative disease modification. The scaffold's amine functionality interacts with the catalytic anionic site (CAS) of AChE, while the carbonyl oxygen forms hydrogen bonds with peripheral anionic site (PAS) residues. This dual binding increases synaptic acetylcholine levels, potentially ameliorating cognitive deficits in Alzheimer's models [2] [5]. Molecular docking studies indicate binding energies ranging from -8.2 to -9.7 kcal/mol for optimized derivatives, correlating with nanomolar inhibitory concentrations [5].
In oncology, the scaffold demonstrates multimodal antitumor effects. As a DNA intercalator, it unwinds duplex DNA by approximately 12° and extends molecular length by 3.2 Å, disrupting replication in leukemia cell lines (L1210). Derivatives also inhibit topoisomerase II at IC₅₀ values of 0.8-5.3 μM and reverse P-glycoprotein-mediated multidrug resistance by blocking efflux pumps with a fold-reversal index of 12-28 at 10 μM concentrations [5]. Structure-activity relationship (SAR) studies reveal that C2/C3 alkylation (e.g., 2-(2-methylbutan-2-yl) derivatives) enhances lipophilicity and target affinity, with molecular weight adjustments up to 269 g/mol maintaining cellular permeability [3].
The scaffold's antiparasitic potential was unveiled through structural analogy with cinchona alkaloids. Derivatives exhibit significant activity against chloroquine-resistant Plasmodium falciparum (IC₅₀: 85-220 nM) by disrupting hemozoin formation in the parasite's digestive vacuole. The tetrahydroacridinone core coordinates with heme iron through its quinoline-like nitrogen, while the carbonyl oxygen forms hydrogen bonds with propionate groups [2] [5].
Derivative | Key Structural Modification | Primary Bioactivity Enhancement |
---|---|---|
1,3,4,10-tetrahydro-9(2H)-acridinone (Base scaffold) | Unsubstituted | Benchmark AChE inhibition (IC₅₀ ≈ 2.1 μM) |
2-(2-Methylbutan-2-yl)- (ChemSpider 23509628) | C2 tertiary alkyl chain | ↑ Lipophilicity → enhanced CNS penetration |
10-(Oxiranylmethyl)- (CAS 113105-95-6) | Epoxide-containing C10 substituent | ↑ Electrophilicity → irreversible target binding |
7-Chloro-3-[4-(trifluoromethyl)phenyl]- (CID 547217) | Halogenation + aromatic substitution | ↑ Topoisomerase II inhibition (IC₅₀ = 0.8 μM) |
Ongoing medicinal chemistry efforts focus on strategic substitutions at C2, C3, and C10 positions to optimize target selectivity. C10 modifications with epoxypropyl groups (e.g., 10-(oxiranylmethyl)- derivatives, CAS 113105-95-6) introduce electrophilic centers for irreversible enzyme inhibition, while C7 halogenation combined with C3 aromatic substitutions (e.g., 3-[4-(trifluoromethyl)phenyl]) enhances DNA intercalation potency [6] [7]. These innovations underscore the scaffold's versatility as a molecular platform for addressing unmet therapeutic needs across multiple disease domains.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: